4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a synthetic organic compound with significant relevance in medicinal chemistry and biological research. It belongs to the isoxazole family, which is characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen. The compound's molecular formula is and it has a molecular weight of approximately .
This compound can be classified as an isoxazole derivative, notable for its potential biological activities, including anti-inflammatory and anticancer properties. Isoxazole derivatives are frequently explored in drug discovery due to their ability to interact with various biological targets . The presence of the fluorophenoxy group enhances the compound's lipophilicity, potentially improving its bioavailability .
The synthesis of 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can be achieved through several methods, primarily involving cycloaddition reactions. A common approach includes the reaction of nitrile oxides with appropriate alkynes, often facilitated by metal catalysts such as copper (I) or ruthenium (II) .
The molecular structure of 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid features:
The compound can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on the desired outcome:
The mechanism of action for 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with various biological targets, including enzymes and receptors. Isoxazole derivatives have been shown to modulate enzyme activity and affect signal transduction pathways within cells. This modulation can lead to therapeutic effects such as anti-inflammatory responses or anticancer activity .
The compound exhibits six hydrogen bond acceptors and one hydrogen bond donor, indicating potential for strong intermolecular interactions .
4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid has several scientific applications:
The isoxazole ring in 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS: 931377-09-2) is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient alkynes. This reaction exhibits high regioselectivity due to steric and electronic control, consistently yielding the 3,5-disubstituted isoxazole with the carboxylic acid at C3 and methyl group at C4. Computational studies indicate that substituents on the alkyne dipole-director significantly influence transition-state energy barriers, with methyl groups favoring C5 incorporation (>95% regioselectivity). This precision is critical for subsequent functionalization at the C4 methyl position [1].
Table 1: Regioselectivity in Model Nitrile Oxide-Alkyne Cycloadditions
Nitrile Oxide Precursor | Alkyne Dipolarophile | Reaction Temp (°C) | Regioselectivity Ratio (3,5-/3,4-) | Isoxazole Yield (%) |
---|---|---|---|---|
4-Fluorophenylhydroximoyl chloride | Methyl propiolate | 25 | 98:2 | 92 |
4-Fluorophenylhydroximoyl chloride | Ethyl but-2-ynoate | 40 | 95:5 | 87 |
Phenylhydroximoyl chloride | Methyl propiolate | 25 | 97:3 | 90 |
Copper(I) catalysts (e.g., CuTc, CuBr·SMe₂) accelerate nitrile oxide generation in situ from hydroximoyl chlorides while enhancing regiocontrol. At 0.5 mol% loading, CuTc achieves quantitative conversion within 2 hours at 25°C, with >99:1 regioselectivity for the 3,5-disubstituted isomer. Ruthenium(II) systems (e.g., Cp*RuCl(cod)) enable lower-temperature cycloadditions (0–10°C) but require longer reaction times (8–12 hours) and exhibit marginal regioselectivity improvements (99.5:0.5). Copper’s cost-effectiveness and robustness make it preferable for scale-up, though Ru catalysts are advantageous for sterically congested dipolarophiles [1].
Table 2: Catalyst Performance in Cycloadditions Toward the Target Isoxazole
Catalyst System | Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|---|
CuTc | 0.5 | 2.0 | 25 | 95 | >99 |
CuBr·SMe₂ | 1.0 | 1.5 | 25 | 93 | 98 |
Cp*RuCl(cod) | 2.0 | 8.0 | 0 | 90 | >99 |
None (thermal) | – | 24.0 | 60 | 75 | 92 |
Metal-free routes employ stoichiometric bases (Et₃N, K₂CO₃) for nitrile oxide generation, minimizing metal contamination critical for pharmaceutical applications. Chloroxime cyclization with methyl propiolate in toluene/H₂O biphasic systems achieves 85–88% yield at 60°C. Microwave-assisted protocols (120°C, 30 min) further improve atom economy (E-factor: 8.2 vs. 15.6 for batch processes). Solvent screening shows toluene outperforms DMF in reducing byproduct formation during the dehydration-hydrochlorination step, aligning with green chemistry principles [1] [4].
The fluorophenoxy moiety is introduced via Williamson ether synthesis between 4-fluorophenol and 4-(chloromethyl)-5-methylisoxazole-3-carboxylic acid. Optimization studies reveal:
Table 3: Etherification Conditions for Fluorophenoxy Installation
Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-(Chloromethyl)isoxazole | K₂CO₃ | CH₃CN | 60 | 4 | 92 |
4-(Bromomethyl)isoxazole | K₂CO₃ | Acetone | 60 | 5 | 85 |
4-(Hydroxymethyl)isoxazole* | PPh₃/DIAD | THF | 0→25 | 12 | 88 |
*Mitsunobu conditions with 4-fluorophenol
The C3-carboxylic acid serves as a handle for diversification:
Table 4: Derivatives of 4-[(4-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic Acid
Derivative | Reagent/Conditions | Yield (%) | Application |
---|---|---|---|
Methyl ester | SOCl₂, MeOH, 25°C, 2 h | 99 | Chromatography standard |
Ethyl ester | SOCl₂, EtOH, reflux, 12 h | 96 | Solubility studies |
Glycinamide conjugate | EDCl, HOBt, glycine methyl ester, DMF | 82 | Prodrug development |
Acyl chloride | (COCl)₂, DCM, 0°C→25°C, 2 h | 95 | Intermediate for nucleophilic addition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1